molecular formula C20H23N3O3 B14647059 Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- CAS No. 55707-69-2

Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl-

Cat. No.: B14647059
CAS No.: 55707-69-2
M. Wt: 353.4 g/mol
InChI Key: ZTOGTMHWQLPWJZ-UHFFFAOYSA-N
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Description

Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives with benzoyl chloride, followed by the introduction of the morpholinoacetamido group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a wide range of applications in medicinal chemistry.

    N-Phenylbenzamide: Another related compound with similar structural features.

    Morpholinoacetamides: Compounds containing the morpholinoacetamido group, known for their biological activity.

Uniqueness

Benzamide, 2-(N-methyl-2-morpholinoacetamido)-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

55707-69-2

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-[methyl-(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C20H23N3O3/c1-22(19(24)15-23-11-13-26-14-12-23)18-10-6-5-9-17(18)20(25)21-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,25)

InChI Key

ZTOGTMHWQLPWJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2)C(=O)CN3CCOCC3

Origin of Product

United States

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